N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound characterized by a 5,6-dihydro-1,4-oxathiine core fused with a carboxamide group. The molecule features a 2-fluorobenzyl substituent, a phenyl group at position 3, and a pyridin-2-yl moiety.
Properties
Molecular Formula |
C23H19FN2O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H19FN2O2S/c24-19-11-5-4-10-18(19)16-26(20-12-6-7-13-25-20)23(27)21-22(29-15-14-28-21)17-8-2-1-3-9-17/h1-13H,14-16H2 |
InChI Key |
FBGVPKQANOLOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The fluorinated benzyl group can be introduced through nucleophilic substitution reactions using fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling reaction for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Fluorinating agents like hydrofluoric acid or tetrabutylammonium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzyl group can enhance binding affinity and specificity, while the pyridinyl and oxathiine groups may contribute to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Physicochemical Properties
A comparative overview is provided in Table 1.
Table 1: Comparative Properties of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide and Analogs
*Calculated molecular weights based on formula.
Key Observations:
Fluorine’s electronegativity and small size may improve metabolic stability and lipophilicity relative to chlorine . The 3-chlorobenzyl analog () exhibits a higher molecular weight (454.93 vs. 414.47) and density (1.419 g/cm³), attributed to chlorine’s larger atomic mass and polarizability.
Dioxide Group Impact :
- The 4,4-dioxide modification in and increases oxidation state, enhancing polarity and aqueous solubility. However, this may reduce membrane permeability, affecting bioavailability.
Core Structure Variations :
- The methyl-substituted analog () lacks aromatic groups at position 3, resulting in a simpler structure with lower molecular weight (249.33) and demonstrated fungicidal activity. This highlights the role of phenyl/heteroaromatic groups in modulating biological activity .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Fluorobenzyl group : Enhances lipophilicity and may affect the binding affinity to biological targets.
- Phenyl group : Provides additional aromatic character, potentially influencing pharmacokinetics.
- Pyridine moiety : Often associated with various biological activities, including interactions with neurotransmitter systems.
- Oxathiine ring : A five-membered heterocyclic structure that can exhibit unique reactivity and biological properties.
Molecular Formula
The molecular formula of the compound is .
Research indicates that compounds similar to N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide often act through multiple mechanisms:
- Enzyme Inhibition : Many oxathiine derivatives have been studied for their ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : The pyridine component suggests potential interactions with neurotransmitter receptors, which could modulate neurological functions.
Case Studies
- Anticancer Activity :
- A study explored the anticancer properties of oxathiine derivatives, showing that modifications in the substituents significantly influenced cytotoxicity against various cancer cell lines. The presence of the fluorobenzyl group was associated with enhanced activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
- Neuroprotective Effects :
Pharmacological Profile
Toxicology and Safety
While specific toxicological data for this compound is limited, related oxathiines have been assessed for safety profiles. Common concerns include:
- Cytotoxicity : While some derivatives show anticancer potential, they may also exhibit toxicity towards healthy cells at higher concentrations.
- Metabolic Stability : The presence of fluorine often enhances metabolic stability but may also introduce unique metabolic pathways that require further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
